

2,5-Dimethylphenylacetic acid physical and chemical properties

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Compound of Interest

Compound Name: 2,5-Dimethylphenylacetic acid

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An In-depth Technical Guide to 2,5-Dimethylphenylacetic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,5-Dimethylphenylacetic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

2,5-Dimethylphenylacetic acid is a substituted aromatic carboxylic acid. Its core structure consists of a phenyl ring substituted with two methyl groups at positions 2 and 5, and an acetic acid group.

Table 1: Physical and Chemical Properties of **2,5-Dimethylphenylacetic Acid**

Property	Value	Source(s)
IUPAC Name	2-(2,5-dimethylphenyl)acetic acid	[1][2]
CAS Number	13612-34-5	[1][2][3][4]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1][2][3][4][5]
Molecular Weight	164.20 g/mol	[1][3][4][5]
Appearance	Light beige or white crystalline powder	[6]
Melting Point	123-130 °C	[3][6][7]
Boiling Point	293.4 ± 9.0 °C at 760 mmHg	[3]
Density	1.1 ± 0.1 g/cm ³	[3]
Solubility	Information not widely available in public sources. Expected to be soluble in organic solvents like methanol, ethanol, and toluene.	[8]
pKa	Experimental value not readily available in public literature. A standard method for its determination is provided in the experimental protocols section.	

Spectral Data

While a comprehensive public database of spectra for **2,5-Dimethylphenylacetic acid** is not readily available, typical spectral characteristics can be inferred from its structure and data from similar compounds.

Table 2: Spectral Data for **2,5-Dimethylphenylacetic Acid**

Technique	Data	Source(s)
¹ H NMR	A patent provides the following data (CDCl ₃ , 300Hz) δ: 2.27 (m, 6H, CH ₃), 3.63 (s, 2H, CH ₂), 7.06 (m, 2H, Ar-H), 7.26 (s, 1H, Ar-H).	[9]
¹³ C NMR	A publicly available ¹³ C NMR spectrum for 2,5-Dimethylphenylacetic acid has not been identified in the searched databases. It is recommended to acquire this data experimentally for unambiguous characterization.	
IR Spectroscopy	Data available through spectral databases.	[1]
Mass Spectrometry	GC-MS data is available, showing a molecular ion peak corresponding to its molecular weight.	[1]

Chemical Reactivity and Stability

2,5-Dimethylphenylacetic acid exhibits reactivity typical of a carboxylic acid and a substituted benzene ring.

- **Acidic Nature:** The carboxylic acid group can be deprotonated by bases to form the corresponding carboxylate salt. It can undergo esterification with alcohols in the presence of an acid catalyst.
- **Reactions of the Aromatic Ring:** The dimethyl-substituted phenyl ring can undergo electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing methyl and acetyl groups.

- **Stability:** The compound is generally stable under normal laboratory conditions.^[6] It should be stored in a cool, dry place away from strong oxidizing agents.

Experimental Protocols

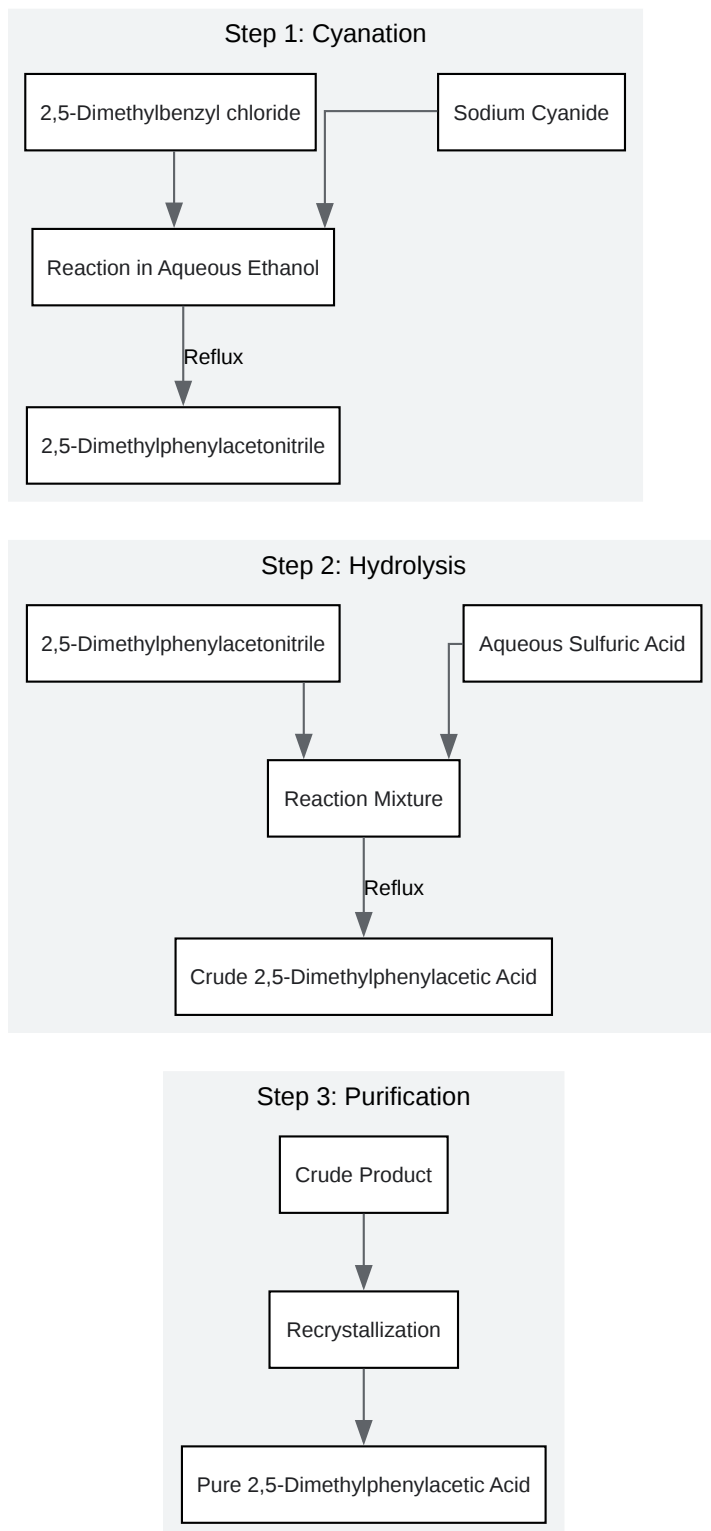
The following are detailed methodologies for key experiments related to **2,5-Dimethylphenylacetic acid**.

Synthesis of 2,5-Dimethylphenylacetic Acid

A common synthetic route involves the hydrolysis of 2,5-dimethylphenylacetone nitrile, which can be prepared from 2,5-dimethylbenzyl chloride.

Experimental Workflow: Synthesis of **2,5-Dimethylphenylacetic Acid**

Synthesis of 2,5-Dimethylphenylacetic Acid

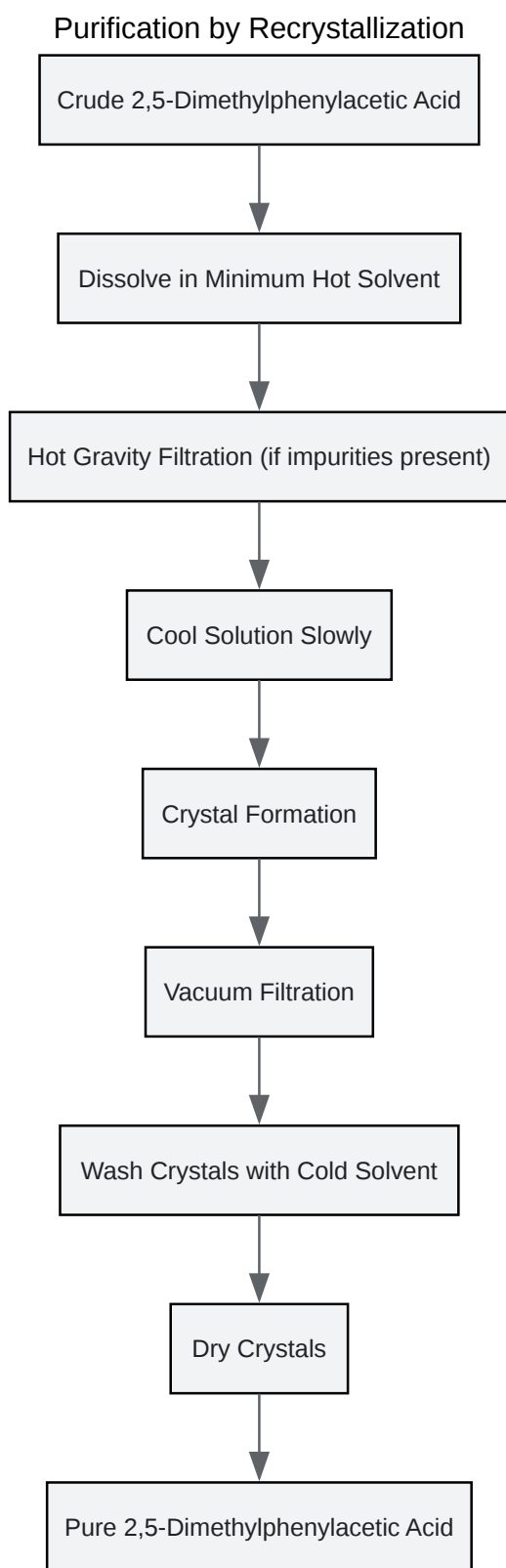
[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **2,5-Dimethylphenylacetic acid**.

Detailed Protocol:

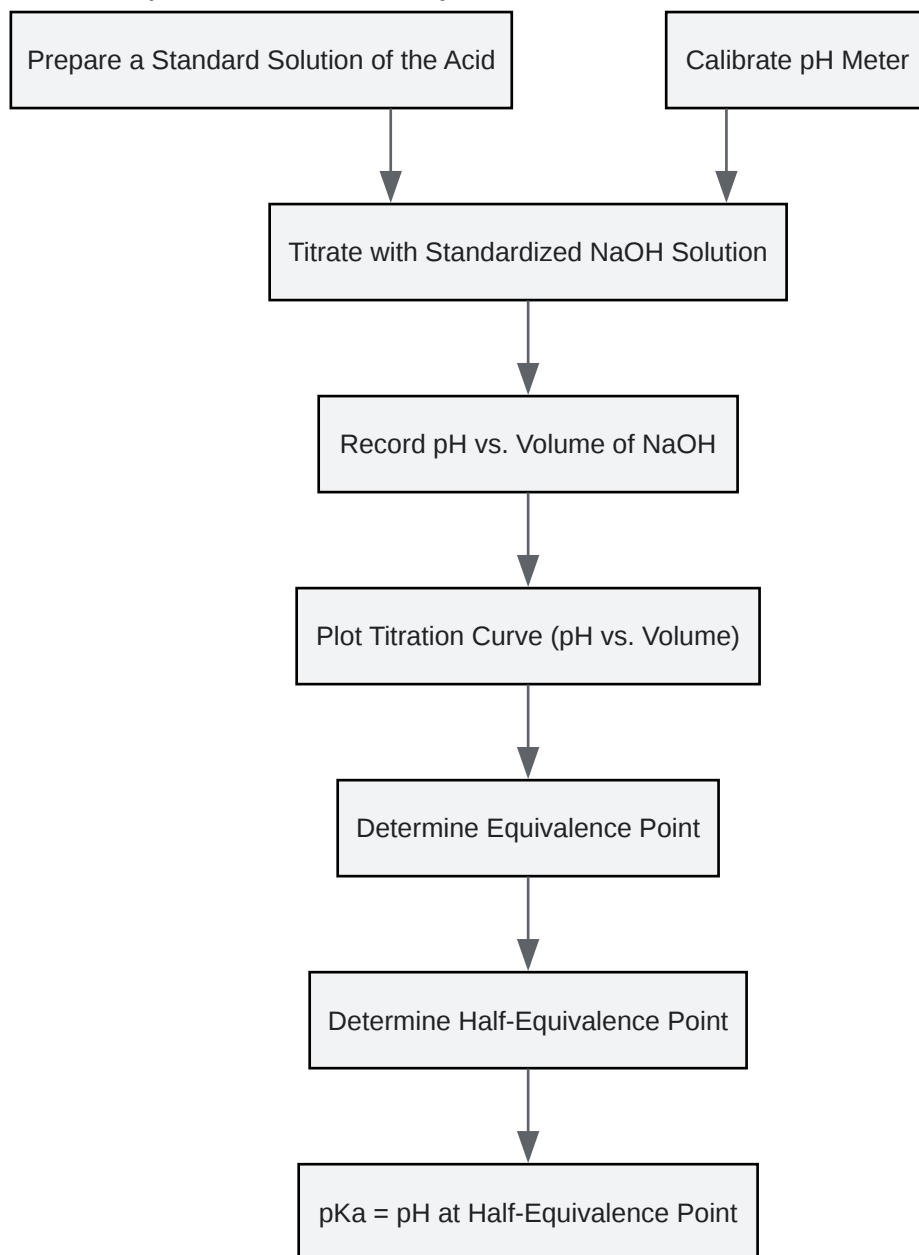
- Cyanation of 2,5-Dimethylbenzyl Chloride:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylbenzyl chloride in aqueous ethanol.
 - Add a stoichiometric amount of sodium cyanide to the solution.
 - Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture and remove the ethanol under reduced pressure.
 - Extract the aqueous residue with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2,5-dimethylphenylacetonitrile.
- Hydrolysis of 2,5-Dimethylphenylacetonitrile:
 - To the crude 2,5-dimethylphenylacetonitrile in a round-bottom flask, add an excess of aqueous sulfuric acid (e.g., 50% v/v).
 - Heat the mixture to reflux with vigorous stirring for several hours.
 - Cool the reaction mixture in an ice bath, which should cause the crude **2,5-dimethylphenylacetic acid** to precipitate.
 - Collect the solid by vacuum filtration and wash with cold water.

Purification by Recrystallization

Experimental Workflow: Purification by Recrystallization



pKa Determination by Potentiometric Titration



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